molecular formula C13H30O5Ti B13810538 Titanium methacrylate triisopropoxide

Titanium methacrylate triisopropoxide

Cat. No.: B13810538
M. Wt: 314.24 g/mol
InChI Key: QXHUIAOBAHBSKW-UHFFFAOYSA-N
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Description

Titanium methacrylate triisopropoxide (TMT) is an organotitanium compound characterized by a hybrid structure combining organic methacrylate groups and titanium alkoxy (Ti–OR) functionalities. This dual nature confers unique properties: the methacrylate groups enable polymerization and flexibility, while the titanium alkoxy moieties enhance compatibility with inorganic substrates and blood . TMT is notably employed in biomedical applications, such as blood-contacting medical devices, where its thin, flexible, and anti-thrombogenic layers prevent clotting .

Properties

Molecular Formula

C13H30O5Ti

Molecular Weight

314.24 g/mol

IUPAC Name

2-methylprop-2-enoic acid;propan-2-ol;titanium

InChI

InChI=1S/C4H6O2.3C3H8O.Ti/c1-3(2)4(5)6;3*1-3(2)4;/h1H2,2H3,(H,5,6);3*3-4H,1-2H3;

InChI Key

QXHUIAOBAHBSKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)O.CC(C)O.CC(C)O.CC(=C)C(=O)O.[Ti]

Origin of Product

United States

Preparation Methods

Synthesis from Titanium Tetraisopropoxide and Methacrylic Acid

  • Reaction Principle: Titanium tetraisopropoxide (Ti[OCH(CH3)2]4) reacts with methacrylic acid (C4H6O2) in a controlled environment to substitute one or more isopropoxide groups with methacrylate ligands.
  • Typical Procedure:
    • Mix titanium tetraisopropoxide with methacrylic acid in anhydrous conditions to prevent premature hydrolysis.
    • Stirring at ambient or slightly elevated temperature allows ligand exchange.
    • The reaction is monitored for completion by spectroscopic methods.
  • Outcome: this compound, where three isopropoxide groups remain and one methacrylate ligand is coordinated to titanium.

Preparation of Titanium Tetraisopropoxide as a Precursor

Since this compound is derived from titanium tetraisopropoxide, the preparation of the latter is critical:

  • Method (Patent CN111925388A):
    • Titanium tetrachloride (TiCl4) is reacted with isopropanol in a solvent such as n-hexane, toluene, or n-pentane under nitrogen atmosphere at low temperature (-5 to 5 °C).
    • Dialkylamine (e.g., diethylamine) is added dropwise to absorb HCl formed during the reaction, promoting high purity and yield.
    • Post-reaction, solid-liquid separation and vacuum distillation purify the titanium tetraisopropoxide.
  • Key Parameters:
    • Molar ratios: TiCl4 : isopropanol : dialkylamine = 1 : 4-6 : 4-8 (preferably 1 : 4-6 : 5-7).
    • Dialkylamine addition rate: 5-10 mol/h.
    • Distillation under vacuum (0.08-0.12 Torr) at 62-65 °C to isolate the product.
  • Research Outcomes:
    • Yield of titanium tetraisopropoxide up to 85%.
    • High chemical purity (~99%) and metal purity (~99.99%) confirmed by ICP analysis.
Step Reagents/Conditions Purpose Outcome
1 TiCl4 + Isopropanol + n-hexane, 0 °C Formation of mixed reaction system Controlled ligand exchange
2 Addition of diethylamine (liquid), 30 min HCl scavenging, reaction promotion High purity product
3 Solid-liquid separation + vacuum distillation Purification 85% yield, high purity

Sol-Gel and Hydrolysis Routes for this compound

  • This compound can be prepared or used in sol-gel methods where controlled hydrolysis and condensation form TiO2 networks.
  • The compound reacts readily with water, so moisture control is essential during synthesis.
  • Sol-gel processes involve mixing with solvents (e.g., ethanol), followed by controlled hydrolysis, gelation, drying, and calcination.

Analysis of Preparation Methods

Advantages and Challenges

Preparation Method Advantages Challenges
Direct ligand exchange (Ti(OiPr)4 + methacrylic acid) Simple, direct synthesis, controllable substitution Sensitive to moisture, requires inert atmosphere
Dialkylamine-assisted TiCl4 route (Patent CN111925388A) High purity, high yield, scalable, safer handling Requires low temperature control, careful amine addition
Sol-gel processing with this compound Produces homogeneous films and nanoparticles Requires precise moisture and pH control

Research Outcomes and Characterization

  • Purity and Yield: The dialkylamine method achieves high purity (>99%) and yields (~85%), suitable for industrial scale.
  • Stability: this compound is stable under dry conditions but reacts with water, necessitating dry handling.
  • Physical Properties: Melting point >180 °C; reacts with water; low VOC content (<5%); stable under normal storage conditions.
  • Applications: Used in photocurable sol-gel compositions, polymerizable coatings, and as a precursor for TiO2 nanostructures.

Summary Table of Preparation Methods and Key Data

Method Starting Materials Key Conditions Yield (%) Purity (%) Notes
Ligand exchange with methacrylic acid Titanium tetraisopropoxide + methacrylic acid Anhydrous, inert atmosphere, RT Variable High Direct substitution, moisture sensitive
Dialkylamine-assisted synthesis (Patent CN111925388A) TiCl4 + isopropanol + diethylamine Low temp (0 °C), nitrogen, vacuum distillation 85 99 High purity, scalable, industrially viable
Sol-gel hydrolysis route This compound + water/ethanol Controlled hydrolysis, drying, calcination N/A N/A Used for TiO2 nanoparticle synthesis and coatings

Chemical Reactions Analysis

Types of Reactions: Titanium methacrylate triisopropoxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.

    Reduction: It can be reduced under specific conditions to yield different titanium-containing species.

    Substitution: The methacrylate and isopropoxide groups can be substituted with other ligands, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various organic and inorganic ligands can be introduced under controlled conditions.

Major Products Formed:

    Oxidation: Titanium dioxide and methacrylic acid derivatives.

    Reduction: Reduced titanium species and isopropanol.

    Substitution: New titanium complexes with different ligands.

Scientific Research Applications

Titanium methacrylate triisopropoxide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of titanium-containing polymers and nanomaterials.

    Biology: The compound is explored for its potential in biomedical applications, including drug delivery and tissue engineering.

    Medicine: Research is ongoing into its use in developing new medical devices and implants.

    Industry: It is utilized in the production of advanced coatings, adhesives, and composites.

Mechanism of Action

The mechanism by which titanium methacrylate triisopropoxide exerts its effects involves the interaction of its titanium center with various substrates. The compound can act as a catalyst, facilitating the formation and breaking of chemical bonds. The methacrylate groups provide sites for polymerization reactions, while the isopropoxide groups enhance solubility and reactivity.

Comparison with Similar Compounds

Comparison with Similar Titanium-Based Compounds

Structural and Functional Differences

The table below summarizes key structural and functional differences between TMT and related titanium compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications Safety Information References
Titanium methacrylate triisopropoxide Not explicitly stated Methacrylate, isopropoxide Biomedical coatings, anti-clotting Not specified
Titanium tetraisopropoxide C₁₂H₂₈O₄Ti 284.22 Four isopropoxide groups Laboratory/industrial catalyst Flammable, eye/skin irritant
Titanium tetraisobutoxide C₁₆H₃₆O₄Ti 340.33 Four isobutoxide groups Materials synthesis, sol-gel processes Limited data
Titanium triisostearoylisopropoxide C₅₇H₁₁₂O₇Ti ~1013.5 (estimated) Stearate, isopropoxide Coupling agent (e.g., plastics, rubbers) Eye irritant (Risk Code 36)
Key Observations:
  • Functional Groups : TMT’s methacrylate group distinguishes it from purely alkoxide-based compounds (e.g., tetraisopropoxide). This group allows covalent bonding with organic polymers, enhancing its utility in hybrid materials .
  • Molecular Size : Titanium triisostearoylisopropoxide’s long stearate chains render it highly lipophilic, making it effective as a surfactant or coupling agent in composite materials . In contrast, smaller alkoxides like tetraisopropoxide are more reactive in sol-gel reactions .
  • Safety: Titanium tetraisopropoxide poses flammability and irritation risks due to volatile isopropanol ligands , whereas TMT’s medical applications suggest a safer toxicological profile.

Physicochemical Properties

  • Solubility: TMT’s methacrylate groups enhance solubility in polar organic solvents (e.g., THF, acetone), whereas titanium triisostearoylisopropoxide is soluble in nonpolar media (e.g., hexane) .
  • Thermal Stability : Titanium tetraisobutoxide’s branched ligands confer higher thermal stability (decomposition >200°C) compared to linear alkoxides like tetraisopropoxide .

Q & A

Q. What are the critical handling and storage protocols for titanium triisopropoxide derivatives to ensure stability during experiments?

Titanium alkoxides, including methyltitanium triisopropoxide, are highly air- and moisture-sensitive. Storage should prioritize inert atmospheres (argon or nitrogen), anhydrous solvents (e.g., THF), and low temperatures (5°C). Use Schlenk-line techniques for transfers and reactions. Purity grades (>97%–99.9999% for analytical studies) require rigorous exclusion of humidity to prevent hydrolysis .

Q. How can researchers optimize synthesis protocols for titanium triisopropoxide complexes?

Solvent choice is critical: THF is commonly used due to its coordinating ability and low reactivity with titanium precursors. For example, methyltitanium triisopropoxide is stabilized in THF as a 1M solution . Control stoichiometry using inert atmosphere gloveboxes and monitor reactions via TLC or NMR. Neutralize byproducts (e.g., triethylammonium chloride) via filtration under anhydrous conditions .

Q. Which analytical techniques are most reliable for characterizing titanium triisopropoxide derivatives?

  • Structural elucidation : X-ray crystallography (single-crystal) for definitive coordination geometry .
  • Purity assessment : Elemental analysis (C/H/O/Ti) and ICP-MS for trace metal impurities (critical for >99.9999% grades) .
  • Functional groups : FTIR to confirm alkoxide (Ti-O) and methyl (Ti-CH₃) bonds .

Advanced Research Questions

Q. How to design experiments assessing thermal and hydrolytic stability of titanium triisopropoxide derivatives?

  • Thermal stability : Use TGA/DSC under nitrogen to identify decomposition temperatures (e.g., methyltitanium triisopropoxide boils at 65°C/760 mmHg; monitor mass loss vs. theoretical predictions) .
  • Hydrolytic sensitivity : Conduct controlled hydrolysis in deuterated solvents (e.g., D₂O/THF mixtures) tracked by ¹H NMR to identify intermediates .

Q. What mechanistic insights can be gained from titanium triisopropoxide’s role as a Lewis acid in catalysis?

Kinetic studies (e.g., variable-temperature NMR) and isotopic labeling (e.g., ¹⁸O in alkoxide ligands) can reveal coordination dynamics. Compare catalytic activity with titanium tetraisopropoxide ([546-68-9]) to assess steric/electronic effects of methacrylate or methyl substituents .

Q. How to resolve conflicting purity data between commercial batches of titanium alkoxides?

Cross-validate using:

  • Elemental analysis (deviation >0.3% indicates impurities).
  • Karl Fischer titration for moisture content (critical for air-sensitive grades) .
  • Side-by-side reactivity tests (e.g., hydrolysis rates in controlled conditions).

Q. What methodologies are suitable for studying solvent effects on titanium triisopropoxide reactivity?

Compare dielectric constants and coordinating strengths of solvents (e.g., THF vs. toluene) using kinetic profiling. For example, THF’s coordination stabilizes methyltitanium triisopropoxide, while non-polar solvents may accelerate ligand exchange .

Q. How to assess ecological impacts of titanium triisopropoxide derivatives in wastewater?

Conduct OECD 301 biodegradability tests and aquatic toxicity assays (e.g., Daphnia magna LC₅₀). Chlorotriisopropoxytitanium ([20717-86-6]) is slightly water-hazardous; test for Ti leaching via ICP-OES in simulated environmental conditions .

Methodological Considerations Table

ParameterTechnique/ProtocolKey Evidence
Air/moisture sensitivitySchlenk-line handling, Karl Fischer titration
Thermal decompositionTGA (N₂ atmosphere, 10°C/min heating rate)
Ligand exchange dynamics¹⁷O NMR isotopic tracing
Environmental toxicityOECD 301 biodegradability assays
Purity validationICP-MS for trace metals (>99.9999% grades)

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